methyl 2-(4-aminothian-4-yl)acetate
Overview
Description
Methyl 2-(4-aminothian-4-yl)acetate is a chemical compound with a thiazole ring structure Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-aminothian-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with substituted aryl or heteryl amines under solvent-free conditions at room temperature . Another method includes the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid, optimized using microwave-assisted techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The use of microwave-assisted esterification has been shown to be more effective and efficient compared to conventional methods, achieving high conversion rates under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminothian-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazole derivatives .
Scientific Research Applications
Methyl 2-(4-aminothian-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting microbial infections.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of methyl 2-(4-aminothian-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with nucleic acids. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a similar ring structure.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl 2-(4-aminothian-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and industrial chemicals .
Properties
IUPAC Name |
methyl 2-(4-aminothian-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-11-7(10)6-8(9)2-4-12-5-3-8/h2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWMKSKKFUUVKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCSCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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